![molecular formula C24H22F3N5S B2640092 4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-69-5](/img/structure/B2640092.png)
4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Methylpiperazino)benzyl Alcohol” has a similar structure . It has an empirical formula of C12H18N2O and a molecular weight of 206.28 . Another related compound is “4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline” with a molecular formula of C13H18F3N3 and a molecular weight of 273.3 .
Molecular Structure Analysis
The molecular structure of the related compound “4-(4-Methylpiperazino)benzyl Alcohol” is represented by the SMILES string CN1CCN(CC1)c2ccc(CO)cc2 . For “4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline”, the SMILES string is CN1CCN(CC1)Cc2ccc(cc2)C(F)(F)F .
Chemical Reactions Analysis
The reduction of “4-nitroso-3-trifluoromethylpyrazoles” with zinc in acetic acid results in the formation of “4-aminopyrazole” in a mixture with “4-bisazo-” and "4-bisazoxypyrazoles" .
Physical And Chemical Properties Analysis
The related compound “4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline” has a density of 1.2 g/cm3, a boiling point of 329.1°C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives find significant use in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, exemplifies this application. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. These compounds play a crucial role in safeguarding crops from pests, enhancing agricultural productivity, and ensuring food security .
Pharmaceuticals
Several TFMP derivatives have made their mark in the pharmaceutical industry. Their unique physicochemical properties, stemming from the fluorine atom and the pyridine moiety, contribute to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are undergoing clinical trials. These compounds hold promise for novel therapeutic interventions .
Veterinary Products
Beyond human medicine, TFMP derivatives also feature in veterinary applications. Two veterinary products containing the TFMP moiety have been granted market approval. As research continues, more opportunities for utilizing TFMP derivatives in animal health products may emerge .
Antimicrobial Properties
While specific studies on the compound are scarce, related pyrimidine derivatives exhibit antimicrobial activity. Researchers have explored their potential as antibacterial, antifungal, and antimalarial agents. Further investigations into the antimicrobial properties of this compound could yield valuable insights .
Electrochemical Applications
The compound’s unique structure may lend itself to electrochemical applications. Investigating its spectroelectrochemical properties could reveal its redox behaviors and potential utility in sensors, batteries, or other electronic devices .
Drug Discovery
Given the compound’s complexity and the presence of multiple functional groups, it might serve as a scaffold for drug discovery. Computational studies and experimental assays could uncover novel targets and therapeutic pathways .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5S/c1-31-10-12-32(13-11-31)22-20(15-28)21(18-7-3-2-4-8-18)29-23(30-22)33-16-17-6-5-9-19(14-17)24(25,26)27/h2-9,14H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEVTSBPBNCWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

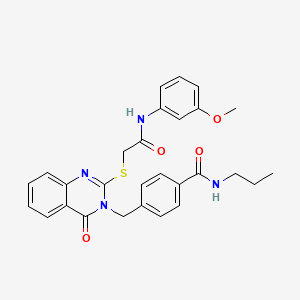
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2640018.png)

![(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640020.png)
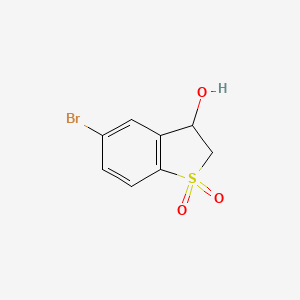
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2640022.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2640023.png)
![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B2640025.png)
![3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2640026.png)
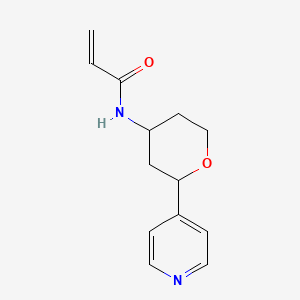
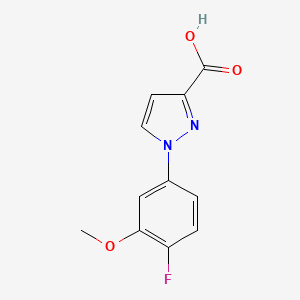
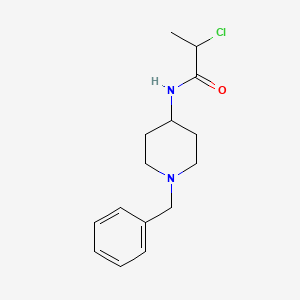
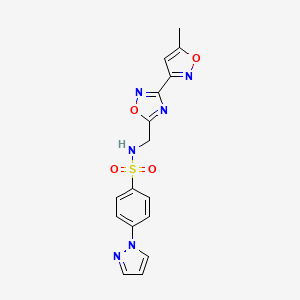
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640032.png)